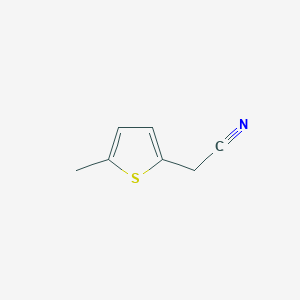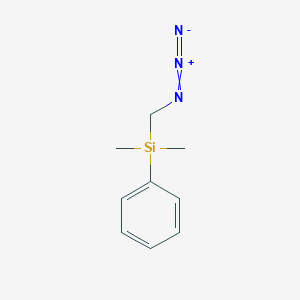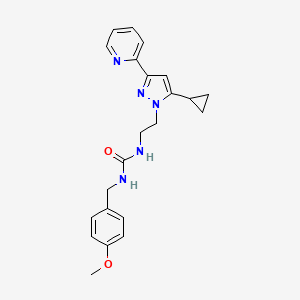![molecular formula C14H15N3OS2 B2418797 3-(3-metilbutil)-2-tioxo-2,3-dihidropirido[3',2':4,5]tieno[3,2-d]pirimidin-4(1H)-ona CAS No. 1351398-79-2](/img/structure/B2418797.png)
3-(3-metilbutil)-2-tioxo-2,3-dihidropirido[3',2':4,5]tieno[3,2-d]pirimidin-4(1H)-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-methylbutyl)-2-thioxo-2,3-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(1H)-one is a heterocyclic compound that belongs to the pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(1H)-one family This compound is characterized by its unique structure, which includes a thioxo group and a pyrido-thieno-pyrimidine core
Aplicaciones Científicas De Investigación
3-(3-methylbutyl)-2-thioxo-2,3-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(1H)-one has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an inhibitor of epidermal growth factor receptor (EGFR), making it a candidate for anticancer drug development.
Materials Science: Its unique structure allows for the exploration of its properties in the development of new materials with specific electronic or optical characteristics.
Biological Studies: The compound’s interactions with various biological targets can be studied to understand its potential therapeutic effects and mechanisms of action.
Mecanismo De Acción
Target of Action
Similar thieno[3,2-d]pyrimidine derivatives have been reported to inhibit bruton’s tyrosine kinase (btk) and epidermal growth factor receptor (egfr) .
Mode of Action
Thieno[3,2-d]pyrimidine derivatives have been shown to exhibit inhibitory activities against btk and egfr . These enzymes play crucial roles in cell signaling pathways, influencing cell growth and proliferation.
Biochemical Pathways
Btk is involved in multiple signaling pathways, such as the b cells receptor (bcr) signaling and fcγ receptor (fcr) signaling pathways . EGFR is also a key player in several signaling pathways that regulate cell growth and proliferation .
Result of Action
Inhibition of btk and egfr by similar compounds has been associated with suppression of cell proliferation and induction of cell death .
Métodos De Preparación
The synthesis of 3-(3-methylbutyl)-2-thioxo-2,3-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(1H)-one typically involves the reaction of acyl derivatives of ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate with hydrazine hydrate. This reaction yields a series of tricyclic compounds containing aliphatic, aromatic, or heteroaromatic fragments at the C(2) position . The reaction conditions often include the use of aldehydes, formamide, 2,5-dimethoxytetrahydrofuran, acetic anhydride, and Raney nickel .
Análisis De Reacciones Químicas
3-(3-methylbutyl)-2-thioxo-2,3-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the thioxo group, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thiols or thioethers.
Comparación Con Compuestos Similares
Similar compounds to 3-(3-methylbutyl)-2-thioxo-2,3-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(1H)-one include other pyrido-thieno-pyrimidine derivatives. These compounds share a similar core structure but differ in the substituents attached to the core. For example:
3-amino-9-methoxymethyl-7-methyl-3,4-dihydropyrido[3’,2’4,5]thieno[3,2-d]pyrimidin-4-ones: These compounds have shown reactivity with various aldehydes and formamide.
Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives: These compounds have demonstrated potential as EGFR kinase inhibitors and antitumor agents.
The uniqueness of 3-(3-methylbutyl)-2-thioxo-2,3-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(1H)-one lies in its specific substituents, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
5-(3-methylbutyl)-4-sulfanylidene-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3OS2/c1-8(2)5-7-17-13(18)11-10(16-14(17)19)9-4-3-6-15-12(9)20-11/h3-4,6,8H,5,7H2,1-2H3,(H,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYYPNHMXBQBJOH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(C3=C(S2)N=CC=C3)NC1=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(E)-N-(8H-indeno[1,2-d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2418714.png)
![[3-(1H-1,2,3-Benzotriazol-1-yl)propyl]amine hydrochloride](/img/new.no-structure.jpg)

![5-bromo-N-[2-(thiophene-3-amido)phenyl]furan-2-carboxamide](/img/structure/B2418719.png)


![N-(3-(benzo[d]thiazol-2-ylthio)-4-hydroxynaphthalen-1-yl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2418725.png)



![N-(4-fluorophenyl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B2418732.png)



